2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
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Overview
Description
2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include the formation of the bicyclic azabicyclo[3.2.1]octane ring system, followed by the introduction of the thiophene ring and the nitrile group. Reaction conditions may vary, but common reagents include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile can be compared to other bicyclic compounds with similar structures, such as tropane alkaloids or bicyclo[3.2.1]octane derivatives.
Thiophene derivatives: Compounds with a thiophene ring system, such as thiophene-2-carboxylic acid or 2,5-dimethylthiophene.
Uniqueness
What sets this compound apart is its unique combination of a bicyclic azabicyclo[3.2.1]octane ring system with a thiophene ring and a nitrile group. This structure imparts specific chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C21H29N3S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C21H29N3S/c1-20(2)9-15-10-21(3,12-20)13-24(15)14-23-19-17(11-22)16-7-5-4-6-8-18(16)25-19/h14-15H,4-10,12-13H2,1-3H3/b23-14+ |
InChI Key |
JULVZMSKTWYPIV-OEAKJJBVSA-N |
Isomeric SMILES |
CC1(CC2CC(C1)(CN2/C=N/C3=C(C4=C(S3)CCCCC4)C#N)C)C |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C=NC3=C(C4=C(S3)CCCCC4)C#N)C)C |
Origin of Product |
United States |
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